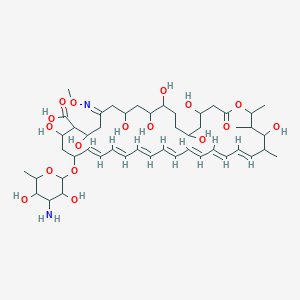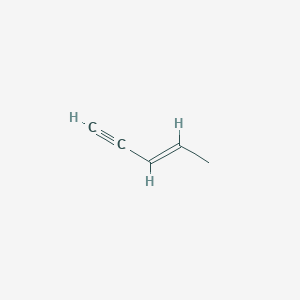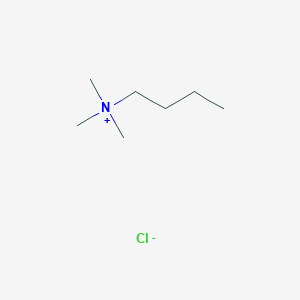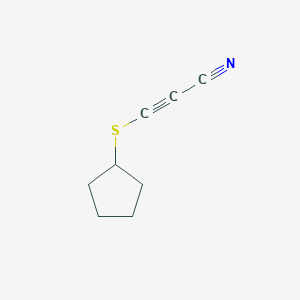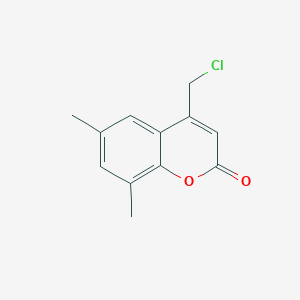
2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) is a chemical compound with the molecular formula C₅H₁₄N₂O₂. It is known for its unique structure, which includes both aminooxy and dimethylamino functional groups. This compound is used in various scientific research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) can be synthesized through several methods. One common approach involves the reaction of 3-dimethylamino-1-propanol with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature .
Industrial Production Methods: In industrial settings, the production of 2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) may involve more scalable processes. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to yield primary amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Oximes and nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) involves its ability to interact with various molecular targets. The aminooxy group can form stable complexes with metal ions, which can influence enzymatic activity. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
3-Dimethylamino-1-propanol: Similar in structure but lacks the aminooxy group.
1-Aminooxy-2-propanol: Contains an aminooxy group but differs in the position of the functional groups.
Dimethylaminoisopropanol: Similar in having a dimethylamino group but differs in the overall structure.
Uniqueness: 2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) is unique due to the presence of both aminooxy and dimethylamino groups, which confer distinct reactivity and versatility. This dual functionality makes it a valuable compound in various chemical and biochemical applications .
Properties
IUPAC Name |
1-aminooxy-3-(dimethylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2/c1-7(2)3-5(8)4-9-6/h5,8H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHKJRSMRUEWBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CON)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
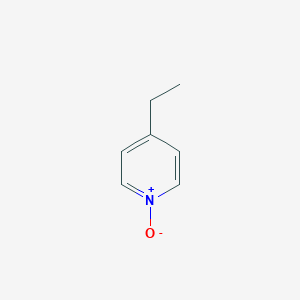
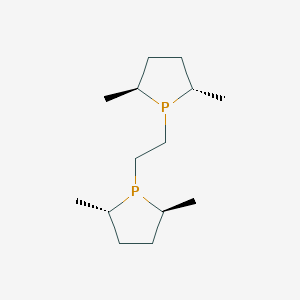
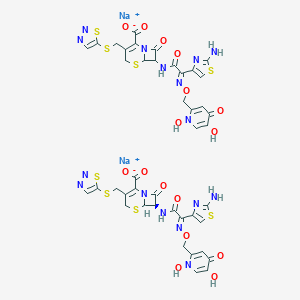
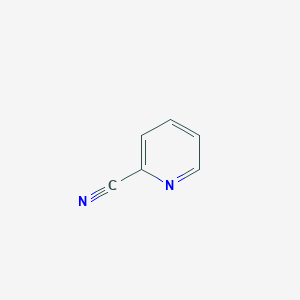
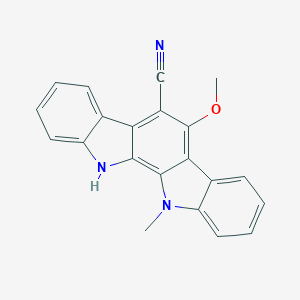
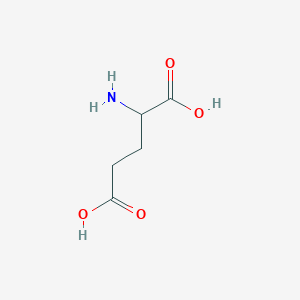
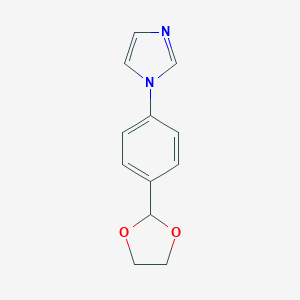

![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)
